2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride
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Overview
Description
2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 1-methyl-1H-imidazole, and piperidine. The key steps may involve:
Formation of the imidazole derivative: Reacting 1-methyl-1H-imidazole with an appropriate electrophile.
Piperidine ring formation: Cyclization reactions to form the piperidine ring.
Final coupling: Combining the chlorophenyl group with the piperidine-imidazole intermediate under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the imidazole moiety.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and imidazole moieties may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-piperidin-1-yl-ethan-1-one hydrochloride
- 1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride
Uniqueness
The presence of both the chlorophenyl and imidazole groups in 2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride distinguishes it from similar compounds. This unique structure may confer specific binding properties and biological activities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O.ClH/c1-20-12-19-10-16(20)14-6-4-8-21(11-14)17(22)9-13-5-2-3-7-15(13)18;/h2-3,5,7,10,12,14H,4,6,8-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBKJCQFVFADOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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